(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
“(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound with a molecular weight of 293.34 . It is a solid at room temperature and is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1" . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 293.34 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been utilized in the synthesis of complex organic molecules. For example, Jagtap et al. (2016) explored the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, highlighting the importance of diastereoselectivity and proposing mechanisms based on significant signals for imine stretching, supported by NMR studies and quantum chemical descriptors Jagtap et al., 2016. Additionally, the development of a GC method for the quantitative determination of enantiomeric purity of a proline derivative showcases the compound's role in analytical chemistry, emphasizing its utility in ensuring the chiral purity of organic syntheses Xiang & Sluggett, 2010.
Medicinal Chemistry Applications
In medicinal chemistry, 4-fluoropyrrolidine derivatives, including those derived from (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, are noted for their utility, such as in the synthesis of dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) discuss the high-yield synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating the compound's relevance in the preparation of pharmacologically relevant structures Singh & Umemoto, 2011.
Advanced Materials
Hsiao et al. (2000) synthesized new polyamides from dicarboxylic acids and aromatic diamines, featuring flexible main-chain ether linkages and ortho-phenylene units, showcasing the compound's application in materials science for the development of noncrystalline, soluble, and thermally stable polymers Hsiao, Yang, & Chen, 2000.
Crystallography and Structural Analysis
Yuan et al. (2010) described the crystal structure of the title compound, providing insights into its molecular conformation and intermolecular interactions. This work aids in the understanding of the structural basis for the reactivity and applications of this compound in organic synthesis Yuan, Cai, Huang, & Xu, 2010.
Supramolecular Chemistry
Exploring the aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, Jagtap et al. (2018) investigated the influence of hydrogen bonding and solvent molecules on supramolecular assembly formation. This research highlights the potential of thiazolidine derivatives in applications such as gas storage, biosensing, and template catalysis, underscoring the versatility of compounds related to "(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid" Jagtap et al., 2018.
Safety and Hazards
Properties
IUPAC Name |
(2R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147266-70-4 |
Source
|
Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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